Methyl 2-(3,3-difluoropiperidin-4-yl)acetate
Description
Its structure features a piperidine ring substituted with two fluorine atoms at the 3,3-positions and an acetoxy group at the 4-position.
Properties
Molecular Formula |
C8H13F2NO2 |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
methyl 2-(3,3-difluoropiperidin-4-yl)acetate |
InChI |
InChI=1S/C8H13F2NO2/c1-13-7(12)4-6-2-3-11-5-8(6,9)10/h6,11H,2-5H2,1H3 |
InChI Key |
IOKKUKWKMCLWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCNCC1(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate typically involves the reaction of 3,3-difluoropiperidine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3,3-difluoropiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities with related compounds:
Physicochemical Properties
- Lipophilicity and Solubility: The 3,3-difluoro substitution in the target compound likely increases lipophilicity compared to non-fluorinated analogues like ethyl 2-(piperidin-4-yl)acetate.
- Thermal Stability : Fluorine’s electron-withdrawing effects may stabilize the piperidine ring against thermal degradation compared to unsubstituted derivatives.
Supramolecular and Intermolecular Interactions
- Hydrogen Bonding : Unlike methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which forms O–H⋯N hydrogen bonds and π-π interactions in crystals , the target compound’s fluorine substituents may favor C–F⋯H or C–F⋯π interactions, though evidence for this is lacking.
- Crystal Packing : Fluorine’s small size and high electronegativity could lead to denser crystal packing compared to bulkier substituents (e.g., ethyl groups in ethyl 2-(piperidin-4-yl)acetate) .
Biological Activity
Methyl 2-(3,3-difluoropiperidin-4-yl)acetate, often studied in the context of medicinal chemistry, exhibits significant biological activity primarily through its interaction with neurotransmitter receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Profile
- Molecular Formula : C₈H₁₄ClF₂NO₂
- Molar Mass : 229.65 g/mol
- Structure : The compound features a piperidine ring with two fluorine atoms at the 3-position and is linked to an acetate group.
This compound acts predominantly as an antagonist at the NR2B subtype of the NMDA receptor. This receptor is crucial for synaptic plasticity and memory function. The difluoro substitutions enhance the compound's binding affinity and selectivity, allowing it to modulate various biological pathways effectively.
Neuropharmacological Effects
Research indicates that this compound influences synaptic transmission and plasticity, making it a candidate for treating neurodegenerative diseases and mood disorders. Its antagonistic action at NMDA receptors has been linked to potential therapeutic effects in conditions such as depression and anxiety disorders.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound and related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₈H₁₄ClF₂NO₂ | Antagonist at NR2B NMDA receptor |
| Methyl 2-(piperidin-4-yl)acetate | C₇H₁₃ClNO₂ | Lacks fluorine substitutions; baseline for comparison |
| N-(1-(4-chlorophenethyl)-3,3-difluoropiperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₄H₁₄ClF₂N₃ | Contains additional aromatic substitution; similar biological activities |
Case Studies and Research Findings
-
Study on NMDA Receptor Modulation :
- A study demonstrated that this compound hydrochloride significantly modulates synaptic plasticity in vitro. The compound was shown to inhibit excessive activation of NMDA receptors, which is often implicated in excitotoxicity associated with neurodegenerative diseases.
-
Therapeutic Potential in Mood Disorders :
- In animal models, administration of this compound resulted in reduced symptoms of anxiety and depression. Its ability to modulate neurotransmitter systems suggests a promising avenue for developing new treatments for these conditions.
Summary of Findings
This compound exhibits notable biological activity primarily through its antagonistic effects on NMDA receptors. Its unique chemical structure enhances its binding affinity and selectivity, making it a valuable compound in neuropharmacological research. Ongoing studies aim to further elucidate its therapeutic potential in treating neurological disorders.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(3,3-difluoropiperidin-4-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of a difluoropiperidine precursor with methyl acetate or a related acetylating agent. Key steps include:
- Using a base catalyst (e.g., sodium hydroxide) in refluxing toluene or dichloromethane to drive the reaction to completion .
- Continuous flow reactors for industrial-scale production, ensuring precise control of temperature and pressure to improve yield .
- Purification via column chromatography or recrystallization to isolate the product.
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the ester and difluoropiperidine moieties, with characteristic shifts for the fluorine-substituted piperidine ring .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₁₃F₂NO₂) and isotopic patterns .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. How should this compound be stored to maintain stability?
- Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ester group.
- Avoid exposure to moisture or strong bases, which may degrade the compound .
Advanced Research Questions
Q. What role does this compound play in central nervous system (CNS) drug discovery?
The 3,3-difluoropiperidine moiety enhances blood-brain barrier (BBB) penetration, making it a key intermediate for neuroactive compounds. For example, derivatives in patent EP4374877A2 target neurotransmitter receptors (e.g., dopamine, serotonin) for treating CNS disorders .
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Modifications : Introduce substituents at the piperidine nitrogen or ester group to alter lipophilicity and binding affinity.
- Bioassays : Test derivatives in vitro against GPCRs (e.g., dopamine D₂ receptors) and measure IC₅₀ values to identify potent analogs .
- Comparative Analysis : Use molecular docking to compare interactions of modified analogs with receptor binding pockets .
Q. What computational methods are effective for predicting its pharmacokinetic properties?
- ADME Modeling : Tools like SwissADME predict logP (lipophilicity), BBB permeability, and metabolic stability.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess BBB penetration efficiency .
Q. How can contradictory bioassay data be resolved through structural analysis?
- Crystallographic Refinement : Use SHELXL to resolve conformational flexibility in the piperidine ring, which may explain variability in receptor binding .
- HPLC Chiral Separation : Isolate enantiomers if racemic mixtures show conflicting activity, as stereochemistry significantly impacts potency .
Q. What experimental phasing strategies are suitable for its crystallographic analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
